Methylammoniumiodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

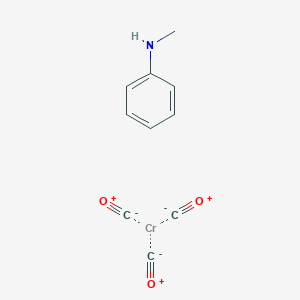

Methylammonium iodide, also known as methanaminium iodide, is an organic halide with the chemical formula CH₃NH₃I. It is an ammonium salt composed of methylamine and hydrogen iodide. This compound is primarily used as a precursor in the fabrication of perovskite solar cells, which are known for their high conversion efficiencies .

Wissenschaftliche Forschungsanwendungen

Methylammonium iodide has a wide range of applications in scientific research:

Chemistry: It is extensively used as a precursor in the synthesis of perovskite materials for solar cells.

Biology: While its direct applications in biology are limited, the study of its interactions with biological molecules can provide insights into the behavior of similar organic halides.

Medicine: Research into the potential medical applications of methylammonium iodide is ongoing, particularly in the field of drug delivery systems.

Wirkmechanismus

Methylammonium iodide, also known as methylazanium iodide, is an organic halide with a formula of CH3NH3I . It is an ammonium salt composed of methylamine and hydrogen iodide .

Target of Action

The primary application for methylammonium iodide is as a component of perovskite crystalline solar cells . It is extensively used as a precursor material for the fabrication of these solar cells .

Mode of Action

Methylammonium iodide interacts with its targets, primarily in the formation of perovskite solar cells. It is used in combination with lead iodide to change the morphology of the resulting perovskite materials . The hydrogen bonds are found to be the major factor that stabilizes the methylammonium iodide monomers and dimers .

Biochemical Pathways

The hydrogen bonds in the methylammonium iodide are proposed to be correlated with the three-dimensional halide perovskite buildup .

Result of Action

The result of methylammonium iodide’s action is the formation of perovskite solar cells. These solar cells offer high conversion efficiencies . The hydrogen bonds stabilize the non-bonding I-5p orbitals, spatially perpendicular to the Pb–I–Pb bond axis, lowering their energy when the H–I interaction occurs .

Action Environment

The action of methylammonium iodide is influenced by environmental factors such as temperature. This suggests that the material seldom experiences a cubic environment, rather an increasingly distorted tetragonal one .

Biochemische Analyse

Biochemical Properties

Methylammonium iodide is a precursor for the synthesis of the halide perovskite CH3NH3PbI3 . The hydrogen bonds in methylammonium iodide are found to be the major factor that stabilizes the methylammonium iodide monomers and dimers . The dimeric structure exhibits geometry with each iodine atom shared by two neighboring hydrogen atoms in the methylammonium cation molecules .

Cellular Effects

It is known that methylammonium iodide plays a crucial role in the stability of perovskite solar cells . When the molar ratio between PbI2: methylammonium iodide precursor solution increased, the stability of perovskite cells dramatically increased over time .

Molecular Mechanism

The molecular mechanism of methylammonium iodide primarily involves its role in the formation of perovskite structures. The hydrogen bonds in methylammonium iodide are proposed to be correlated with the three-dimensional halide perovskite buildup . The formation of the hydrogen bond that is available in the halide perovskite framework could be traced back as early as the precursor preparation .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of perovskite in the air without any masking in the average stoichiometry was about five days, while when the amount of methylammonium iodide precursor solution increased, the perovskite film was unchanged for about 13 days .

Metabolic Pathways

It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .

Transport and Distribution

It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .

Subcellular Localization

It is known that methylammonium iodide plays a crucial role in the formation of perovskite structures .

Vorbereitungsmethoden

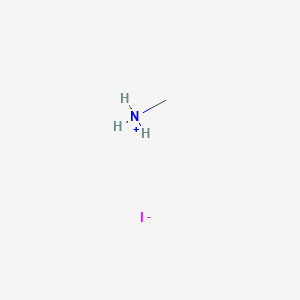

Synthetic Routes and Reaction Conditions: Methylammonium iodide can be synthesized through a reaction between methylamine and hydroiodic acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{HI} \rightarrow \text{CH}_3\text{NH}_3\text{I} ] This reaction is usually carried out in an aqueous solution at room temperature. The product, methylammonium iodide, precipitates out of the solution and can be collected by filtration and dried under vacuum .

Industrial Production Methods: In industrial settings, the production of methylammonium iodide involves similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product, which is crucial for its application in perovskite solar cells .

Analyse Chemischer Reaktionen

Types of Reactions: Methylammonium iodide undergoes various chemical reactions, including:

Oxidation: Methylammonium iodide can be oxidized to form methylamine and iodine.

Reduction: It can be reduced to form methylamine and hydrogen iodide.

Substitution: Methylammonium iodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like chloride, bromide, or other halides can be used under mild conditions.

Major Products:

Oxidation: Methylamine and iodine.

Reduction: Methylamine and hydrogen iodide.

Substitution: Methylammonium halides (e.g., methylammonium chloride, methylammonium bromide).

Vergleich Mit ähnlichen Verbindungen

Formamidinium iodide (CH₃(NH₂)₂I): Similar to methylammonium iodide, formamidinium iodide is used in the synthesis of perovskite materials.

Cesium iodide (CsI): Used in all-inorganic perovskite solar cells, cesium iodide provides enhanced stability under high-temperature conditions.

Uniqueness: Methylammonium iodide is unique due to its ability to form highly efficient perovskite structures at relatively low temperatures. Its ease of synthesis and high purity make it a preferred choice for researchers and manufacturers in the field of perovskite solar cells .

Eigenschaften

CAS-Nummer |

14965-49-2 |

|---|---|

Molekularformel |

CH6IN |

Molekulargewicht |

158.970 g/mol |

IUPAC-Name |

methanamine;hydroiodide |

InChI |

InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H |

InChI-Schlüssel |

LLWRXQXPJMPHLR-UHFFFAOYSA-N |

SMILES |

C[NH3+].[I-] |

Kanonische SMILES |

CN.I |

Key on ui other cas no. |

14965-49-2 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

74-89-5 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)